![molecular formula C18H17Cl2NO3 B2609583 1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 223686-91-7](/img/structure/B2609583.png)
1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a 2,4-dichlorophenoxy group attached to it, which is commonly found in certain types of herbicides .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis and Stereochemical Studies : The synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine derivatives from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline showcases the chemical flexibility of these compounds. Stereochemical configurations and predominant conformations were determined using 1H and 13C NMR spectroscopy, highlighting their structural diversity and potential for further chemical modifications (Kóbor, Sohár, & Fülöp, 1994).
Reactivity with Acyl Chlorides : Research on 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives explored their reactivity with acyl chlorides, leading to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives. This demonstrates the compounds' potential for creating a variety of chemically significant structures (Granik et al., 1982).
Novel Derivative Synthesis : The use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine for synthesizing novel 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide derivatives highlights the innovation in creating new molecules for potential applications in medicinal chemistry and beyond (Aghekyan et al., 2009).
Potential Applications Beyond Drug Use
Ligands for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinolinium derivatives derived from N-methyl-laudanosine and N-methyl-noscapine were synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research highlights the potential of these compounds in studying calcium-activated potassium channels, crucial for understanding various physiological processes (Graulich et al., 2006).
Phytochemical Research : A study on the seeds of Calycotome villosa subsp. intermedia isolated a new dihydroisoquinoline-N-oxide alkaloid, elucidated through spectroscopic analysis and X-ray diffraction. This research underlines the importance of these compounds in phytochemical investigations for discovering new natural products with potential biological activities (Elkhamlichi et al., 2017).
properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-22-17-7-11-5-6-21-15(13(11)9-18(17)23-2)10-24-16-4-3-12(19)8-14(16)20/h3-4,7-9H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYISVYUBCSHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2COC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.